![molecular formula C22H20O3 B123718 4-Benzyloxyphenylacetic acid benzyl ester CAS No. 58609-13-5](/img/structure/B123718.png)
4-Benzyloxyphenylacetic acid benzyl ester
Overview
Description
4-Benzyloxyphenylacetic acid benzyl ester is a chemical compound with the molecular formula C22H20O3 . It is also known by other names such as Benzyl 2-(4-(Benzyloxy)phenyl)acetate and Benzyl 2-(4-phenylmethoxyphenyl)acetate .
Molecular Structure Analysis
The molecular weight of 4-Benzyloxyphenylacetic acid benzyl ester is 332.4 g/mol . The InChIKey, a unique identifier for the compound, is POPRKYSLLNJJPS-UHFFFAOYSA-N . The compound has a topological polar surface area of 35.5 Ų and contains 25 heavy atoms .Physical And Chemical Properties Analysis
The compound has a XLogP3 value of 4.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 8 rotatable bonds .Scientific Research Applications
Anticancer Properties
Benzyl 2-(4-(Benzyloxy)phenyl)acetate has been investigated for its potential anticancer activity. Researchers have synthesized and studied 2-phenylbenzimidazoles, a class of compounds related to this molecule. These derivatives have shown promising effects against human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines. Notably, the presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold contributes to the compound’s anticancer activity. Additionally, electron-donating groups (such as OH, OMe, –NMe₂, and –O–CH₂–C₆H₅) enhance the activity, while electron-withdrawing groups (–NO₂, –CF₃) decrease inhibition .
Bromination and Benzyl Protection
An alternative method involves bromination, benzyl protection, and halogen exchange reactions to synthesize related compounds. For example, 2-iodo-4-tert-octylphenol can be prepared via these steps .
Other Potential Applications
While the above fields are well-documented, further research may reveal additional applications for this compound. Its structural features make it an interesting candidate for exploring other biological activities, such as antibacterial, antifungal, and antiviral properties .
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in suzuki–miyaura coupling reactions , which suggests that its targets could be related to this process.
Mode of Action
In the context of suzuki–miyaura coupling, the compound may participate in the reaction as an organoboron reagent . This reaction involves the coupling of two organic groups, one electrophilic and one nucleophilic, mediated by a palladium catalyst .
Biochemical Pathways
It’s known that benzylic compounds can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation , which could potentially affect various biochemical pathways.
Pharmacokinetics
Its logp value of 455150 suggests that it is lipophilic and could potentially cross biological membranes, influencing its absorption and distribution.
Result of Action
It’s known that reactions at the benzylic position can lead to various outcomes, including the formation of new carbon-carbon bonds .
Action Environment
The stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of catalysts .
properties
IUPAC Name |
benzyl 2-(4-phenylmethoxyphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O3/c23-22(25-17-20-9-5-2-6-10-20)15-18-11-13-21(14-12-18)24-16-19-7-3-1-4-8-19/h1-14H,15-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POPRKYSLLNJJPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyloxyphenylacetic acid benzyl ester |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.